molecular formula C7H11NO B13768145 5-Methyl-2-azabicyclo[4.1.0]heptan-3-one

5-Methyl-2-azabicyclo[4.1.0]heptan-3-one

Cat. No.: B13768145
M. Wt: 125.17 g/mol
InChI Key: VMMBPGXMECNGGH-UHFFFAOYSA-N
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Description

5-Methyl-2-azabicyclo[4.1.0]heptan-3-one is a bicyclic organic compound featuring a seven-membered ring system with a nitrogen atom (aza group) at position 2, a ketone group at position 3, and a methyl substituent at position 5 (Figure 1). Its bicyclo[4.1.0] framework comprises a fused cyclohexane and cyclopropane ring, imparting unique stereochemical and electronic properties.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

5-methyl-2-azabicyclo[4.1.0]heptan-3-one

InChI

InChI=1S/C7H11NO/c1-4-2-7(9)8-6-3-5(4)6/h4-6H,2-3H2,1H3,(H,8,9)

InChI Key

VMMBPGXMECNGGH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC2C1C2

Origin of Product

United States

Preparation Methods

Cyclopropanation of Piperidine Derivatives

One of the most common synthetic routes to azabicyclo[4.1.0]heptan-3-one derivatives involves cyclopropanation of piperidine or related nitrogen-containing heterocycles. The cyclopropane ring is introduced onto a piperidine ring system, often bearing substituents that direct stereochemistry.

  • Starting materials : Piperidine derivatives with appropriate functional groups such as ketones or alkenes.
  • Reagents : Cyclopropanation reagents such as diazo compounds, Simmons–Smith reagents, or metal-catalyzed carbene transfer agents.
  • Conditions : Typically performed under mild temperatures with metal catalysts like Rhodium or Copper complexes.

For example, Wen et al. describe the preparation of bridged piperidine analogues through cyclopropanation steps involving bromo-substituted phenylpiperidines and subsequent functional group manipulations to yield bicyclic lactams with absolute stereochemistry.

Ring Expansion from Amino Acid Derivatives

A strategy to access bicyclic lactams such as this compound involves starting from natural amino acids (e.g., L-serine or L-alanine) which are converted into cyclic intermediates and then elaborated into bicyclic structures.

  • Key steps : Protection of amino acids, formation of cyclic intermediates (e.g., piperidines), reduction of ketones, and ester hydrolysis.
  • Reduction agents : Sodium borohydride (NaBH4) and diisobutylaluminium hydride (DIBAL-H) are used to selectively reduce ketones and esters to alcohols or aldehydes.
  • Acid treatment : Trifluoroacetic acid (TFA) is used to deprotect or promote cyclization.

Puet et al. report a synthetic sequence starting from L-alanine where tert-butyl carbamate-protected amino acid derivatives undergo reduction and hydrolysis steps to yield key bicyclic intermediates resembling the target azabicycloheptanone framework.

Mesylation and Intramolecular Cyclization

Another approach involves functional group activation such as mesylation of hydroxyl groups followed by intramolecular nucleophilic substitution to form the bicyclic ring system.

  • Procedure : Mesylation of hydroxyl groups using methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N) at low temperatures.
  • Cyclization : Treatment with nucleophiles such as dimethylamine (Me2NH) promotes ring closure, yielding bicyclic amides or lactams.
  • Isolation : Crystallization from isopropyl alcohol is used to purify the bicyclic product.

This method was demonstrated in the synthesis of bicyclic lactams related to carbapenem antibiotics, where mesylation and subsequent amine displacement yielded bicyclic intermediates in high yields (up to 86%).

Photoinduced Oxidative Cyclopropanation

An advanced method utilizes photoinduced oxidative cyclopropanation of ene-ynamides to construct azabicyclo[3.1.0]hexan-2-one derivatives, which are structurally related to the target compound.

  • Photocatalysts : Use of 2,6-lutidine N-oxide and visible light in acetonitrile solvent.
  • Yields : High yields (up to 80-88%) of bicyclic lactams with defined stereochemistry.
  • Characterization : Products are characterized by NMR and HRMS, confirming the bicyclic framework.

Although this method has been applied mostly to azabicyclo[3.1.0]hexanones, it represents a modern approach potentially adaptable for synthesizing this compound analogues.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Yield Range (%) Notes Reference
Cyclopropanation of Piperidines Bromo-substituted piperidines Diazo compounds, Rh or Cu catalysts 70-85 Allows stereocontrolled bicyclic lactams
Amino Acid Derivative Conversion L-Alanine, L-Serine derivatives NaBH4, DIBAL-H, TFA 50-85 Multi-step, stereoselective
Mesylation & Cyclization Hydroxy-substituted lactams MsCl, Et3N, Me2NH ~86 One-pot, high yield, crystallizable product
Photoinduced Cyclopropanation Ene-ynamides 2,6-Lutidine N-oxide, light 80-88 Modern, mild conditions, high stereoselectivity

In-Depth Research Findings and Analysis

  • The cyclopropanation approach offers good stereochemical control, which is crucial for biological activity in related compounds. The use of metal catalysts allows for selective ring closure with minimal side reactions.
  • The amino acid-based synthesis leverages the inherent chirality of natural amino acids, enabling enantioselective synthesis of bicyclic lactams. However, it requires multiple steps including protection, reduction, and hydrolysis, which may affect overall efficiency.
  • The mesylation and intramolecular cyclization method is efficient and operationally simple, providing high yields in a one-pot procedure. This method is particularly useful for introducing nitrogen functionality in the bicyclic ring.
  • The photoinduced oxidative cyclopropanation represents a cutting-edge technique that can be performed under mild conditions with visible light, offering an environmentally friendly alternative to traditional methods. This method also facilitates access to diverse bicyclic structures with high stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-azabicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or lactones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted bicyclic compounds, ketones, lactones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-2-azabicyclo[4.1.0]heptan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-azabicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Variations in Azabicyclo Ketones

Key structural analogs differ in ring size, substituent positions, and heteroatom inclusion. A comparative analysis is provided below:

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
5-Methyl-2-azabicyclo[4.1.0]heptan-3-one [4.1.0] 5-Me, 3-ketone C₇H₁₁NO 125.17 Not explicitly provided Rigid bicyclic core with nitrogen and ketone
4,7,7-Trimethyl-bicyclo[4.1.0]heptan-3-one (Caranone) [4.1.0] 4-Me, 7,7-diMe, 3-ketone C₁₀H₁₆O 152.23 4176-04-9 Camphor analog; used in fragrances
5-Methyl-8-oxa-2-azabicyclo[3.2.1]octan-3-one [3.2.1] 5-Me, 8-oxa, 3-ketone C₇H₁₁NO₂ 141.17 N/A Oxygen heteroatom; synthesized via thermal cyclization
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one [2.2.1] None (parent structure) C₆H₉NO 111.14 134003-03-5 Smaller bicyclo system; chiral center
3-Boc-7-hydroxy-3-azabicyclo[3.3.1]nonane [3.3.1] 3-Boc, 7-OH C₁₃H₂₃NO₃ 241.33 N/A Larger ring; Boc-protected amine

Key Observations :

  • Ring Size : Smaller bicyclo systems (e.g., [2.2.1]) exhibit higher strain, influencing reactivity and stability.
  • Heteroatoms : Oxygen (e.g., 8-oxa in [3.2.1]) enhances polarity, affecting solubility and intermolecular interactions.
  • Substituents : Methyl groups (e.g., 5-Me in the target compound) modulate steric hindrance and metabolic stability.

Physicochemical Properties

Property This compound Caranone (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
Melting Point Not reported 48–52°C 95–100°C (reported for similar derivatives)
Boiling Point Not reported 230–235°C Not reported
Solubility Likely polar aprotic solvents Lipophilic Moderate in polar solvents (e.g., DMSO)
LogP (Predicted) ~1.2 ~2.8 ~0.5

Implications :

  • Caranone’s higher logP aligns with its use in fragrance applications, whereas the target compound’s lower logP suggests suitability for aqueous-phase reactions.

Q & A

Q. What are the most reliable synthetic routes for 5-methyl-2-azabicyclo[4.1.0]heptan-3-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis often involves bicyclic lactam formation via intramolecular cyclization. For example, epimerization-lactamization cascades using functionalized proline derivatives under basic conditions (e.g., K2_2CO3_3/MeOH) can yield bicyclic frameworks . Racemic mixtures may require resolution using chiral auxiliaries like di-p-toluoyl hemitartrate, with solvent optimization (e.g., ethanol/water mixtures) critical for enantiomeric excess (ee) >98% . Key parameters:
MethodYield (%)Purity (%)ee (%)Reference
Epimerization-lactamization65–7595N/A
Chiral resolution40–509898

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure of this compound?

  • Methodological Answer :
  • 1^1H/13^{13}C NMR : Characteristic signals include lactam carbonyl (δ ~175–180 ppm in 13^{13}C) and bicyclic proton environments (e.g., bridgehead protons at δ 3.5–4.5 ppm in 1^1H) .
  • X-ray crystallography : Resolves stereochemistry; e.g., (1S,4R) configurations show distinct torsion angles (~120° between bridgehead atoms) .
  • IR : Lactam C=O stretch at ~1680–1700 cm1^{-1} .

Q. What strategies are effective for resolving enantiomers of bicyclic azabicyclo compounds like this compound?

  • Methodological Answer : Chiral resolution using di-p-toluoyl-D/L-tartaric acid in non-stoichiometric ratios (e.g., 0.8:1) selectively crystallizes enantiomers. Solvent polarity (e.g., acetone vs. ethanol) impacts crystallization efficiency . Advanced HPLC with chiral columns (e.g., Chiralpak AD-H) can achieve >99% ee with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during the synthesis of this compound?

  • Methodological Answer :
  • Temperature control : Lower temperatures (0–5°C) reduce epimerization during lactamization .
  • Catalyst screening : Proline-derived organocatalysts improve stereoselectivity (e.g., L-proline methyl ester increases (1S,4R) isomer yield by 20%) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing byproduct formation .

Q. What pharmacological activities are associated with azabicyclo compounds, and how can this compound be evaluated for similar applications?

  • Methodological Answer : Bicyclic lactams exhibit muscarinic receptor agonism/antagonism. For example, (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one derivatives show m1-selective activity in vitro (EC50_{50} ~10 nM) . Assays include:
  • Receptor binding : Radioligand displacement using 3^3H-N-methylscopolamine.
  • Functional assays : Calcium flux in CHO-K1 cells expressing human m1 receptors .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer :
  • Thermal stability : Decomposition >150°C via lactam ring opening (TGA/DSC analysis).
  • Photostability : UV light (254 nm) induces racemization; store in amber vials at -20°C .
  • Hygroscopicity : Moisture accelerates hydrolysis; silica gel desiccants maintain purity >95% .

Q. How should contradictory data on enantiomer resolution efficiency be addressed in azabicyclo compound research?

  • Methodological Answer : Discrepancies often arise from solvent purity or crystallization kinetics. Mitigation strategies:
  • Reproducibility protocols : Standardize solvent batches (HPLC-grade) and cooling rates (0.5°C/min) .
  • Analytical cross-validation : Compare HPLC, NMR (Mosher ester method), and polarimetry results .

Data Contradiction Analysis

  • Example : Variability in enantiomeric excess (ee) values (e.g., 95% vs. 98%) may stem from residual solvents affecting crystallization. Use Karl Fischer titration to ensure solvent content <0.1% .

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